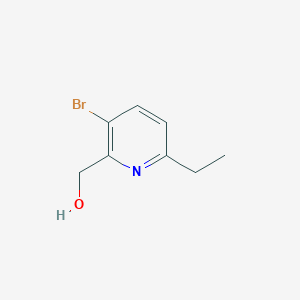
(3-Bromo-6-ethylpyridin-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Bromo-6-ethylpyridin-2-yl)methanol is an organic compound with the molecular formula C8H10BrNO It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom The compound features a bromine atom at the third position, an ethyl group at the sixth position, and a hydroxymethyl group at the second position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-6-ethylpyridin-2-yl)methanol typically involves the bromination of 6-ethylpyridin-2-ylmethanol. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane. The reaction conditions often include maintaining the temperature at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems for reagent addition and temperature control can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Bromo-6-ethylpyridin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or sodium methoxide in polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: (3-Bromo-6-ethylpyridin-2-yl)carboxylic acid.
Reduction: 6-Ethylpyridin-2-ylmethanol.
Substitution: (3-Amino-6-ethylpyridin-2-yl)methanol, (3-Mercapto-6-ethylpyridin-2-yl)methanol, etc.
Applications De Recherche Scientifique
(3-Bromo-6-ethylpyridin-2-yl)methanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its bromine atom allows for further functionalization through substitution reactions.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: It may be explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound can be used in the production of specialty chemicals and intermediates for various industrial applications.
Mécanisme D'action
The mechanism of action of (3-Bromo-6-ethylpyridin-2-yl)methanol depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the hydroxymethyl group can influence the compound’s binding affinity and specificity towards its molecular targets. The exact pathways involved would depend on the specific biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-Bromo-6-methylpyridin-2-yl)methanol: Similar structure but with a methyl group instead of an ethyl group.
(6-Bromo-pyridin-2-yl)methanol: Lacks the ethyl group at the sixth position.
(3-Bromo-2-pyridinyl)methanol: Lacks the ethyl group at the sixth position and has the bromine atom at the third position.
Uniqueness
(3-Bromo-6-ethylpyridin-2-yl)methanol is unique due to the presence of both the ethyl group and the bromine atom on the pyridine ring. This combination of substituents can influence the compound’s reactivity and its interactions with biological targets, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C8H10BrNO |
|---|---|
Poids moléculaire |
216.07 g/mol |
Nom IUPAC |
(3-bromo-6-ethylpyridin-2-yl)methanol |
InChI |
InChI=1S/C8H10BrNO/c1-2-6-3-4-7(9)8(5-11)10-6/h3-4,11H,2,5H2,1H3 |
Clé InChI |
NMRRSNCDNDZUSD-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC(=C(C=C1)Br)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


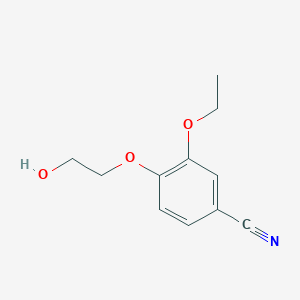
![6-Hydrazinyl-2-methyl-2-azaspiro[3.3]heptane](/img/structure/B14891892.png)
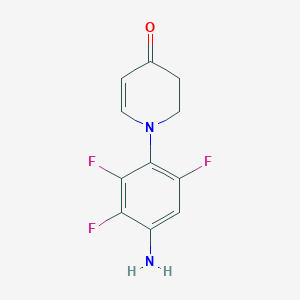
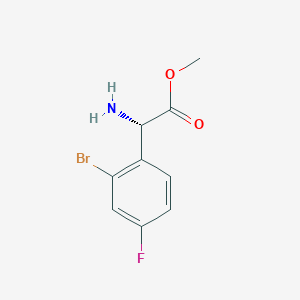
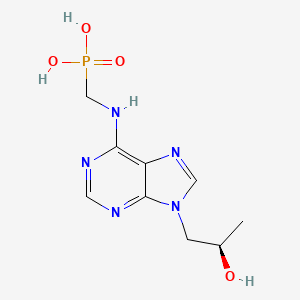

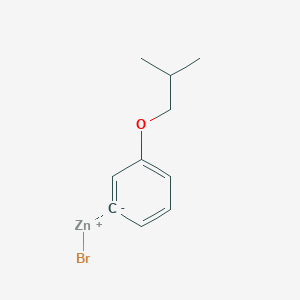
![(R)-3-amino-4-(2-fluorophenyl)-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)butan-1-one hydrochloride](/img/structure/B14891920.png)

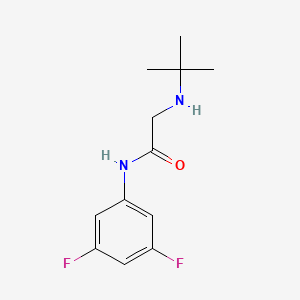
![n-(Pentan-3-yl)-1h-benzo[d]imidazole-5-carboxamide](/img/structure/B14891928.png)


![5-Fluoro-2,2-dimethyl-8-(-2-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)vinyl)-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B14891948.png)
